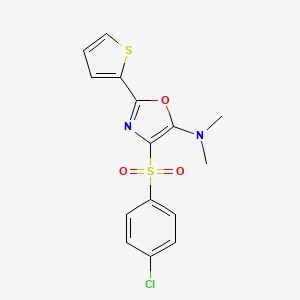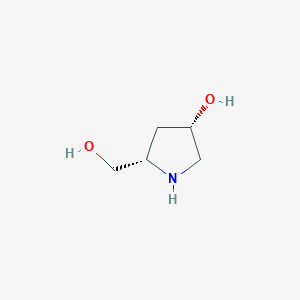![molecular formula C20H20N2O3S B2656625 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine CAS No. 117847-46-8](/img/structure/B2656625.png)
1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine” is a complex organic molecule that contains several functional groups, including a phenyl group, a phenylsulfonyl group, an oxazole ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylsulfonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, phenylsulfonyl compounds are known to participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic substitution reactions, and the sulfonyl group can be a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenylsulfonyl group could increase its reactivity and polarity .Applications De Recherche Scientifique
Cytochrome P450 Enzyme Involvement
The compound's metabolism has been explored to understand its interaction with Cytochrome P450 enzymes, crucial for drug metabolism. A study highlights the oxidative metabolism of a novel antidepressant, Lu AA21004, showing the compound's metabolism involves various CYP enzymes, leading to the formation of metabolites through oxidative processes. This research is foundational for understanding how the compound is processed in the body and could guide the development of related pharmaceuticals with improved pharmacokinetic profiles (Hvenegaard et al., 2012).
Biological Activities and Synthesis
The compound's core structure has inspired the synthesis and evaluation of derivatives with significant biological activities. One study synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing their potential as inhibitors against butyrylcholinesterase (BChE), an enzyme related to neurodegenerative diseases. Molecular docking studies provided insights into ligand-BChE binding affinities, offering a pathway for developing novel therapeutic agents (Khalid et al., 2016).
Antibacterial Studies
Research into N-substituted derivatives of a similar structural class showed moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This finding underscores the compound's role as a potential scaffold for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Another aspect of the compound's application is its role in enzyme inhibition, targeting specific enzymes for therapeutic benefits. For instance, modifications of the piperidine moiety have led to the identification of potent and selective agonists and antagonists for receptors like the serotonin 4 receptor, which plays a significant role in gastrointestinal motility. Such research indicates the compound's versatility in developing drugs with specific receptor activity profiles, offering potential treatments for conditions like gastrointestinal disorders (Sonda et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-5-piperidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,17-12-6-2-7-13-17)19-20(22-14-8-3-9-15-22)25-18(21-19)16-10-4-1-5-11-16/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBQUIPHVAALHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)
![3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2656544.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)
![tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide](/img/structure/B2656553.png)
![4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2656554.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2656558.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2656559.png)



![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)